4-Hydroxypyridazine

Beschreibung

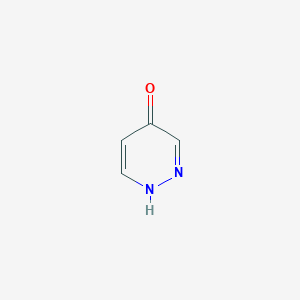

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUTJZQFZBIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902473 | |

| Record name | NoName_1717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-10-2 | |

| Record name | pyridazin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypyridazine: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxypyridazine, a heterocyclic compound of significant interest in medicinal chemistry and agrochemistry. This document delves into its chemical structure, tautomerism, physicochemical properties, synthesis protocols, and its burgeoning role in drug development.

Chemical Structure and Tautomerism

This compound is a pyridazine ring substituted with a hydroxy group at the C4 position. However, it predominantly exists in more stable tautomeric forms. The principal tautomers are 6-hydroxy-2H-pyridazin-3-one and 1,2-dihydropyridazine-3,6-dione, commonly known as maleic hydrazide. The equilibrium between these forms is influenced by the solvent and physical state. The keto forms are generally more stable and prevalent.

Below is a diagram illustrating the tautomeric equilibrium of this compound.

Caption: Tautomeric forms of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely represented by its most stable tautomer, maleic hydrazide. The compound is a white crystalline solid with limited solubility in water and organic solvents.

Table 1: Physicochemical Properties of Maleic Hydrazide

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₂O₂ | [1] |

| Molar Mass | 112.09 g/mol | [1] |

| Melting Point | 296-300 °C (decomposes) | [1] |

| pKa | 5.62 | |

| Water Solubility | 0.6% (6 g/L) at 25 °C | [1] |

| Ethanol Solubility | 0.1% at 25 °C | [1] |

| DMF Solubility | 2.4% at 25 °C | [1] |

| CAS Number | 123-33-1 (Maleic Hydrazide) | [1][2] |

| 10071-13-3 (6-hydroxy-2H-pyridazin-3-one) | [2] | |

| 17417-57-1 (Pyridazin-4-ol) |

Synthesis of this compound (Maleic Hydrazide)

The most common synthetic route to maleic hydrazide involves the condensation of maleic anhydride with hydrazine hydrate. Various catalysts and solvent systems can be employed to optimize the reaction yield and purity.

General Experimental Protocol for Maleic Hydrazide Synthesis

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Maleic anhydride

-

Hydrazine hydrate (80%)

-

Sulfuric acid

-

Sodium hydroxide or Potassium hydroxide solution (30%)

-

Acetic acid (glacial)

-

Water

Procedure:

-

In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add water, sulfuric acid, and hydrazine hydrate.

-

To this solution, add glacial acetic acid followed by the portion-wise addition of maleic anhydride while maintaining the temperature between 30-40 °C.

-

After the addition is complete, heat the reaction mixture to 90-95 °C and maintain for 3-4 hours.[3]

-

Cool the mixture to 30 °C and neutralize to a pH of 6.0 with a 30% sodium hydroxide or potassium hydroxide solution.[3]

-

The precipitated solid is collected by filtration, washed with water, and dried to yield maleic hydrazide.[3]

Diagram of a Typical Synthesis Workflow:

Caption: General workflow for the synthesis of maleic hydrazide.

Spectroscopic Data

The structural elucidation of this compound and its tautomers relies on various spectroscopic techniques.

Table 2: Spectroscopic Data for Maleic Hydrazide

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | (DMSO-d₆, ppm): δ 11.42-11.5 (s, 2H, NH), δ 6.95-6.97 (s, 2H, CH=CH) | [4] |

| ¹³C NMR | (DMSO-d₆, ppm): δ 164.00 (C=O), δ 130.45 (CH), δ 134.71 (CH), δ 139.02 (CH) | [5] |

| FTIR | (KBr, cm⁻¹): ~3200-3000 (N-H stretching), ~1700-1650 (C=O stretching), ~1600 (C=C stretching) | [6] |

| Mass Spec. | (EI): m/z 112 (M⁺) | [7] |

Reactivity and Applications

Chemical Reactivity

The pyridazinone ring is a versatile scaffold for further chemical modifications. The nitrogen atoms can be alkylated or acylated, and the ring can undergo various substitution reactions, allowing for the synthesis of a diverse library of derivatives.[8] Palladium-catalyzed cross-coupling reactions are also effective for introducing substituents onto the pyridazinone core.[9]

Agrochemical Applications

Maleic hydrazide is widely used as a plant growth regulator. Its mode of action involves the inhibition of cell division, thereby suppressing the growth of plants.[10] It is applied to crops like potatoes, onions, and tobacco to prevent sprouting and sucker growth.[10]

Applications in Drug Development

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of pyridazinone have demonstrated a broad spectrum of pharmacological activities.

Table 3: Reported Pharmacological Activities of Pyridazinone Derivatives

| Activity | Description | Reference(s) |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and modulation of inflammatory signaling pathways. | |

| Analgesic | Associated with anti-inflammatory properties and potential central nervous system effects. | [9] |

| Anticancer | Some derivatives have shown cytotoxic effects against various cancer cell lines. | |

| Antihypertensive | Vasodilatory effects, potentially through mechanisms like phosphodiesterase (PDE) inhibition. | |

| Antibacterial & Antifungal | Activity against a range of microbial pathogens. | [9] |

| Antitubercular | Potential as agents against Mycobacterium tuberculosis. | |

| Cardiovascular | Cardiotonic and antiplatelet activities have been reported. |

Key Signaling Pathways and Molecular Targets in Drug Development:

While a single, universal signaling pathway for all pyridazinone derivatives is not established due to their diverse structures and targets, several key mechanisms have been identified for their anti-inflammatory and other pharmacological effects.

Caption: Molecular targets and associated effects of pyridazinone derivatives.

Conclusion

This compound, primarily through its stable pyridazinone tautomers, represents a cornerstone heterocyclic scaffold with significant applications ranging from agriculture to medicine. Its straightforward synthesis and the versatility of the pyridazinone ring for chemical modification make it an attractive starting point for the development of new chemical entities. For drug development professionals, the diverse and potent biological activities exhibited by pyridazinone derivatives highlight the immense therapeutic potential of this chemical class, warranting further exploration and optimization for various disease targets.

References

- 1. Maleic Hydrazide | C4H4N2O2 | CID 21954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maleic hydrazide(123-33-1) 1H NMR spectrum [chemicalbook.com]

- 5. Maleic hydrazide(123-33-1) IR Spectrum [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. sarpublication.com [sarpublication.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Synthesis of 4-Hydroxypyridazine and its derivatives

An In-depth Technical Guide to the Synthesis of 4-Hydroxypyridazine and Its Derivatives

Introduction

This compound, also known by its tautomeric name maleic hydrazide, is a heterocyclic compound of significant interest in various scientific fields. Its structure, featuring a dihydropyridazine ring with a hydroxyl group, allows for keto-enol tautomerism, predominantly existing as the 6-hydroxy-3(2H)-pyridazinone form.[1][2][3] This scaffold is a cornerstone in the development of agrochemicals, where it is widely used as a plant growth regulator and herbicide.[1][4] Furthermore, the pyridazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including cardiovascular, antiviral, and anticancer properties.[5][6][7]

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its diverse derivatives. It includes detailed experimental protocols, quantitative data, and logical diagrams to aid researchers, scientists, and drug development professionals in their work with this versatile class of compounds.

Tautomerism of this compound (Maleic Hydrazide)

This compound exhibits tautomerism, existing in equilibrium between different hydroxy and keto forms. Theoretical and experimental studies have shown that the monohydroxy-monoketo tautomer is the most stable form in both the gas phase and in solution.[1][2][3][8] The diketo form is also stable, while the dihydroxy tautomer is generally not favored.[1][3] The stability of these tautomers can be influenced by solvent polarity.[8][9]

Table 1: Theoretical Stability of Maleic Hydrazide Tautomers

| Tautomer Form | Relative Stability (Gas Phase) | Relative Stability (Solvent Phase) |

| Monohydroxy-monoketo (MH2) | Most Stable | Most Stable |

| Diketo (MH5) | 2nd Most Stable | 2nd Most Stable |

| Dihydroxy (MH1) | 5th Most Stable | 4th Most Stable |

| Data derived from theoretical DFT studies. The order of stability in the gas phase is reported as MH2 > MH5 > MH4 > MH3 > MH1.[8] |

Synthesis of the this compound Core

The most common and industrially applied method for synthesizing the this compound core (maleic hydrazide) is through the condensation reaction of maleic anhydride with hydrazine hydrate.[8][10]

References

- 1. coresta.org [coresta.org]

- 2. Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Tautomeric equilibria of maleic hydrazide in the gas phase and in aqueous solution: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism and Stability of 4-Hydroxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium and relative stability of 4-hydroxypyridazine. Given the limited direct quantitative data for this compound, this guide draws upon established principles and detailed studies of analogous heterocyclic systems, primarily 4-hydroxypyridine, to provide a robust framework for research and drug development.

Introduction to Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (pyridazin-4(1H)-one). This lactam-lactim tautomerism involves the migration of a proton between the oxygen and a nitrogen atom of the pyridazine ring. The position of this equilibrium is crucial as it significantly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, aromaticity, and, consequently, its biological activity and behavior in different environments.

The equilibrium between these two forms is highly sensitive to the surrounding medium, including the phase (gas, solution, or solid-state) and the polarity of the solvent.

Tautomeric Forms of this compound

The two principal tautomers of this compound are:

-

This compound (Enol form): An aromatic structure with a hydroxyl group at the C4 position.

-

Pyridazin-4(1H)-one (Keto form): A non-aromatic or partially aromatic structure containing a carbonyl group and an N-H bond within the ring.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Stability of Tautomers and Influencing Factors

The relative stability of the this compound tautomers is dictated by a delicate balance of several factors, including aromaticity, intramolecular and intermolecular interactions, and solvent effects.

Gas Phase

In the gas phase, where intermolecular interactions are minimized, the enol form of analogous compounds like 4-hydroxypyridine is generally favored.[1][2] This preference is attributed to the aromatic stabilization of the pyridine ring. Computational studies on 4-hydroxypyridine have shown the enol tautomer to be more stable in the gas phase.[3]

Solution Phase

The tautomeric equilibrium in solution is highly dependent on the solvent's polarity.

-

Non-polar Solvents: In non-polar solvents such as cyclohexane, the enol form is expected to be more prevalent, similar to observations with 4-hydroxypyridine.[1]

-

Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding like water and alcohols, the equilibrium shifts significantly towards the more polar keto form.[1] The keto tautomer, with its larger dipole moment, is better stabilized by polar solvent molecules.

Solid State

In the solid state, the keto form, pyridazin-4(1H)-one, is generally the more stable tautomer. Crystal structures of numerous pyridazinone derivatives consistently show the presence of the keto form.[4][5] This stability is largely due to the formation of strong intermolecular hydrogen bonds between the N-H and C=O groups of adjacent molecules, leading to a more stable crystal lattice.

Quantitative Analysis of Tautomeric Equilibrium

Direct quantitative data for the tautomeric equilibrium of this compound is scarce in the literature. However, data from the analogous 4-hydroxypyridine/4-pyridone system provides valuable insights into the expected equilibrium constants (K_T) and Gibbs free energy differences (ΔG).

Table 1: Tautomeric Equilibrium Data for the Analogous 4-Hydroxypyridine/4-Pyridone System

| Phase/Solvent | Predominant Tautomer | K_T ([keto]/[enol]) | ΔG (kcal/mol) | Reference(s) |

| Gas Phase | 4-Hydroxypyridine (enol) | < 1 | > 0 | [1][2] |

| Cyclohexane | 4-Hydroxypyridine (enol) | < 1 | > 0 | [6] |

| Chloroform | Comparable amounts | ~1 | ~0 | [6] |

| Acetonitrile | 4-Pyridone (keto) | > 1 | < 0 | [7] |

| Water | 4-Pyridone (keto) | >> 1 | << 0 | [7] |

Experimental Protocols for Tautomer Analysis

Several spectroscopic techniques are employed to investigate the tautomeric equilibrium of hydroxypyridazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the enol and keto forms.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the temperature is controlled and recorded.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. The enol form will show an aromatic proton pattern, while the keto form will exhibit signals corresponding to olefinic and N-H protons.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the molar ratio of the tautomers from the integral values.

-

-

Variable Temperature Studies: To study the thermodynamics of the equilibrium, acquire spectra at different temperatures.

Caption: Workflow for NMR spectroscopic analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers will have distinct electronic transitions and thus different absorption spectra.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Spectral Analysis: Analyze the changes in the position (λ_max) and intensity of the absorption bands with solvent polarity to infer the predominant tautomer in each solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The keto form will exhibit a strong carbonyl (C=O) stretching vibration, while the enol form will show a characteristic O-H stretching band.

Detailed Protocol for FT-IR Analysis:

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an ATR accessory. For solution-phase analysis, use a suitable IR-transparent solvent and cell.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis:

-

Look for a strong absorption band in the region of 1650-1700 cm⁻¹ for the C=O stretch of the keto form.

-

Identify a broad O-H stretching band around 3200-3600 cm⁻¹ for the enol form.

-

The presence and relative intensity of these bands indicate the predominant tautomer in the sample.

-

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying the tautomerism of heterocyclic compounds.

Methodology for Computational Analysis:

-

Model Building: Construct the 3D structures of both the enol and keto tautomers of this compound.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

Energy Calculations: Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of the optimized structures.

-

Data Analysis:

-

Determine the relative stability of the tautomers by comparing their Gibbs free energies (ΔG).

-

Calculate the tautomeric equilibrium constant (K_T) using the equation: ΔG = -RTln(K_T).

-

Caption: Workflow for computational analysis of tautomeric equilibrium.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of this compound is a critical determinant of its chemical and biological properties. While the enol form may be favored in the gas phase and non-polar environments, the keto form (pyridazin-4(1H)-one) is expected to predominate in polar solvents and the solid state. This has significant implications for drug development, as the tautomeric form present will affect receptor binding, membrane permeability, and metabolic stability.

A thorough understanding and characterization of the tautomeric behavior of this compound and its derivatives are essential for the rational design and development of new therapeutic agents. The experimental and computational protocols outlined in this guide provide a framework for achieving this understanding. Future research should focus on obtaining precise quantitative data for this compound to further refine our understanding of its tautomeric landscape.

References

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. pyridazinone | C4H4N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. wuxibiology.com [wuxibiology.com]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Hydroxypyridazine: An In-depth Technical Guide

Introduction

4-Hydroxypyridazine is a heterocyclic organic compound with the molecular formula C₄H₄N₂O. As a derivative of the pyridazine core, it holds significant interest for researchers in medicinal chemistry and materials science due to the prevalence of the pyridazine scaffold in biologically active molecules. The structural elucidation and characterization of this compound and its derivatives are fundamental to understanding their chemical behavior and potential applications.

A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its keto form, pyridazin-4(1H)-one . In the solid state and in most common solvents, the equilibrium heavily favors the more stable keto tautomer. This guide will focus on the spectroscopic analysis of this predominant pyridazin-4(1H)-one form, providing a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a technical resource for scientists and professionals engaged in the synthesis, characterization, and development of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of pyridazin-4(1H)-one.

¹H NMR Spectroscopy

The proton NMR spectrum of pyridazin-4(1H)-one is expected to show three distinct signals corresponding to the three protons on the heterocyclic ring and one signal for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~ 8.0 - 8.2 | Doublet (d) | ~ 2.0 - 3.0 Hz |

| H-5 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2.0 - 3.0 Hz |

| H-6 | ~ 8.3 - 8.5 | Singlet (s) or broad singlet | - |

| N-H | ~ 11.0 - 13.0 | Broad Singlet (br s) | - |

Note: Data are representative and may vary based on solvent and concentration.

Interpretation:

-

H-6: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded aromatic proton, appearing furthest downfield as a singlet.

-

H-3 and H-5: These two protons are adjacent to the carbonyl group and form a coupled system. They appear as doublets due to coupling with each other.

-

N-H: The proton on the nitrogen atom is typically broad due to quadrupole broadening and chemical exchange. Its high chemical shift is characteristic of an amide-like proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Pyridazin-4(1H)-one is expected to show four signals for the four carbon atoms in the ring.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| C-3 | ~ 145 - 150 |

| C-4 (C=O) | ~ 175 - 185 |

| C-5 | ~ 130 - 135 |

| C-6 | ~ 150 - 155 |

Note: Data are representative and may vary based on solvent.

Interpretation:

-

C-4 (C=O): The carbonyl carbon is the most deshielded carbon and appears significantly downfield, which is a key indicator of the keto tautomer.[1]

-

C-6: This carbon, positioned between two nitrogen atoms, is also highly deshielded.

-

C-3 and C-5: These carbons appear in the typical aromatic region for heterocyclic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum is particularly useful for distinguishing between the keto and enol tautomers of this compound. The presence of a strong carbonyl absorption confirms the pyridazin-4(1H)-one structure.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3000 | N-H Stretch | Amide (in ring) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 1680 - 1650 | C=O Stretch | Cyclic Amide (Lactam) |

| ~ 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |

Interpretation:

-

N-H Stretch: A broad absorption in this region is characteristic of the N-H bond in the lactam ring.

-

C=O Stretch: A strong, sharp peak around 1670 cm⁻¹ is definitive evidence for the carbonyl group and the predominance of the keto tautomer.

-

Tautomer Distinction: The spectrum of the enol tautomer (this compound) would be significantly different, characterized by a very broad O-H stretch from ~3400-2500 cm⁻¹ and the absence of the strong C=O absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound (C₄H₄N₂O), the expected molecular weight is 96.09 g/mol .

| m/z Value | Proposed Fragment | Formula |

| 96 | [M]⁺ | [C₄H₄N₂O]⁺ |

| 68 | [M - CO]⁺ | [C₃H₄N₂]⁺ |

| 67 | [M - HCN]⁺ | [C₃H₃NO]⁺ |

| 40 | [C₂H₂N]⁺ | [C₂H₂N]⁺ |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 96 corresponds to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation is expected to proceed via common pathways for heterocyclic compounds. A primary fragmentation would be the loss of carbon monoxide (CO) from the carbonyl group to give a fragment at m/z 68. Loss of hydrogen cyanide (HCN) is another common fragmentation pathway for nitrogen-containing heterocycles.

Experimental Protocols & Workflow

The reliable acquisition of spectroscopic data requires standardized experimental procedures. Below are general protocols for each analytical technique discussed.

Diagram: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a larger number of scans due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[2][3] Record a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[4]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[2] Use a pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[4]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, carefully remove the sample and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[2]

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the volatile sample into the ion source, often via a direct insertion probe or through a gas chromatograph (GC) inlet for thermally stable compounds.[5][6]

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[5][7] This causes ionization and extensive, reproducible fragmentation.[5][8]

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information, which can be compared against spectral libraries for confirmation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The spectroscopic data overwhelmingly support the predominance of the pyridazin-4(1H)-one tautomer in standard conditions. Key spectroscopic fingerprints include the downfield carbonyl signal (~180 ppm) in the ¹³C NMR spectrum, the strong C=O stretching vibration (~1670 cm⁻¹) in the IR spectrum, and the molecular ion peak at m/z 96 in the mass spectrum. This guide provides the foundational data and methodologies for researchers working with this important heterocyclic scaffold, facilitating accurate structural confirmation and enabling further exploration of its chemical and biological properties.

References

- 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 3. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Solubility of 4-Hydroxypyridazine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-hydroxypyridazine (also known as pyridazin-4(1H)-one). Due to a lack of extensive published quantitative data on the solubility of this compound in various solvents, this document focuses on its expected solubility based on its chemical structure, alongside a detailed, generalized experimental protocol for determining its solubility.

Expected Solubility Profile of this compound

This compound is a heterocyclic organic compound. The presence of the pyridazine ring, with its two adjacent nitrogen atoms, as well as the hydroxyl group, suggests that it is a polar molecule. This polarity is a key determinant of its solubility.

It is anticipated that this compound will exhibit good solubility in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), due to the potential for hydrogen bonding with the solvent molecules. The nitrogen atoms in the ring and the hydroxyl group can all act as hydrogen bond acceptors, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor.

In polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), this compound is also expected to be reasonably soluble. Its solubility in non-polar solvents, such as hexane and toluene, is likely to be limited due to the significant difference in polarity.

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a compound such as this compound. This protocol is based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial. The solid should be present in excess to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. A common equilibration time is 24 to 72 hours. Preliminary studies may be needed to determine the optimal time for equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its versatile structure has served as a scaffold for the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of pyridazinone compounds, detailing their synthesis, mechanisms of action, and key therapeutic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and History: A Timeline of Innovation

The journey of pyridazinone discovery began in the late 19th century with the pioneering work on pyridazines. While not the pyridazinone ring itself, the first synthesis of a pyridazine derivative is attributed to Emil Fischer in 1886, who prepared it through the condensation of phenylhydrazine and levulinic acid.[2] The parent pyridazine heterocycle was later synthesized by Tauber in 1895.

The synthesis of the pyridazin-3(2H)-one core structure dates back to the late 1880s.[2] One of the earliest and still most common methods for synthesizing 4,5-dihydropyridazin-3(2H)-ones, the condensation of γ-keto acids with hydrazine, was described by Overend and Wiggings in 1947.[2] This foundational work paved the way for the exploration of the pyridazinone scaffold's therapeutic potential.

Over the decades, the simple pyridazinone core has been elaborated into a multitude of derivatives, leading to the discovery of compounds with significant biological activities. This has resulted in the development of several clinically important drugs.

Therapeutic Applications and Mechanisms of Action

Pyridazinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antihypertensive, cardiotonic, anticancer, and antimicrobial effects.[1][3] This versatility stems from the ability of the pyridazinone scaffold to interact with a variety of biological targets.

Anti-inflammatory Activity

A significant area of research for pyridazinone compounds has been in the development of novel anti-inflammatory agents.[4] Many of these derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[5] By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [shape=plaintext, label=""]; Receptor [label="Receptor\n(e.g., TLR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Signaling Cascade\n(e.g., NF-κB, MAPKs)", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Gene [label="COX-2 Gene\n(Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(Inflammation, Pain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyridazinone_Inhibitor [label="Pyridazinone\nCOX-2 Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Receptor [color="#202124"]; Receptor -> Signaling_Cascade [color="#202124"]; Signaling_Cascade -> COX2_Gene [color="#202124"]; COX2_Gene -> COX2_Enzyme [label="Translation", color="#202124"]; Arachidonic_Acid -> COX2_Enzyme [color="#202124"]; COX2_Enzyme -> Prostaglandins [color="#202124"]; Pyridazinone_Inhibitor -> COX2_Enzyme [arrowhead=tee, color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; Inflammatory_Stimuli; Cell_Membrane;} Cell_Membrane -> Receptor [style=invis]; } .dot Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and Inhibition.

Cardiovascular Effects: Antihypertensive and Cardiotonic Activity

The cardiovascular system has been a major focus for the therapeutic application of pyridazinone derivatives. These compounds have been developed as both antihypertensive and cardiotonic agents.

Their antihypertensive effects are often attributed to vasodilation, which can be achieved through various mechanisms, including the inhibition of phosphodiesterase 3 (PDE3) and the opening of ATP-sensitive potassium channels.[1][6]

As cardiotonic agents, certain pyridazinones, most notably levosimendan and pimobendan, enhance cardiac contractility. This is achieved through a unique mechanism of calcium sensitization of the cardiac myofilaments, which increases the efficiency of muscle contraction without significantly increasing intracellular calcium levels, a common issue with other inotropic drugs that can lead to arrhythmias.[7][8]

// Nodes GPCR [label="GPCR Activation\n(e.g., β-adrenergic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE3 [label="Phosphodiesterase 3\n(PDE3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="5'-AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Vasodilation,\nIncreased Contractility)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pyridazinone_Inhibitor [label="Pyridazinone\nPDE3 Inhibitor", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GPCR -> AC [color="#202124"]; ATP -> AC [color="#202124"]; AC -> cAMP [color="#202124"]; cAMP -> PDE3 [color="#202124"]; PDE3 -> AMP [color="#202124"]; cAMP -> PKA [color="#202124"]; PKA -> Cellular_Response [color="#202124"]; Pyridazinone_Inhibitor -> PDE3 [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: Phosphodiesterase 3 (PDE3) Signaling Pathway and Inhibition.

// Nodes Calcium_Influx [label="Ca²⁺ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Troponin_C [label="Troponin C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Actin_Myosin [label="Actin-Myosin\nInteraction", fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Muscle Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyridazinone_Sensitizer [label="Pyridazinone\nCa²⁺ Sensitizer\n(e.g., Levosimendan)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Calcium_Influx -> Troponin_C [color="#202124"]; Troponin_C -> Actin_Myosin [label="Conformational\nChange", color="#202124"]; Actin_Myosin -> Contraction [color="#202124"]; Pyridazinone_Sensitizer -> Troponin_C [label="Stabilizes Ca²⁺-bound\nconformation", style=dashed, color="#4285F4"];

} .dot Caption: Mechanism of Calcium Sensitization by Pyridazinone Derivatives.

Data Presentation: Quantitative Comparison of Pyridazinone Derivatives

The following tables summarize the quantitative data for various pyridazinone derivatives, providing a comparative overview of their biological activities.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives (COX Inhibition)

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2d | >100 | 0.01556 | >6426 | [9] |

| 2f | >100 | 0.01977 | >5058 | [9] |

| 3c | >100 | 0.01832 | >5458 | [9] |

| 3d | >100 | 0.01645 | >6079 | [9] |

| Celecoxib (Reference) | 0.29 | 0.017 | 17 | [9] |

| Indomethacin (Reference) | 0.01 | 0.02 | 0.5 | [10] |

Table 2: Antihypertensive and Vasodilatory Activity of Pyridazinone Derivatives

| Compound | Activity | IC₅₀ / ED₅₀ | Reference |

| Compound 9 | Vasodilatory | IC₅₀ = 0.051 µM | [11] |

| Compound 10 | Vasodilatory | IC₅₀ = 35.3 µM | [11] |

| Compound 11 | Antihypertensive (MABP reduction) | 41.84% | [11] |

| Compound 12 | Antihypertensive (MABP reduction) | 40.98% | [11] |

| Compound 13 | Vasorelaxant | IC₅₀ = 0.199 µM | [11] |

| Compound 19 | Vasorelaxant | IC₅₀ = 0.250 µM | [11] |

| Compound 28 | PDE-5 Inhibition | IC₅₀ = 22 nM | [11] |

| Compound 6 (ACE Inhibition) | ACE Inhibition | IC₅₀ = 5.78 µg/mL | [12] |

| Hydralazine (Reference) | Vasorelaxant | IC₅₀ = 0.316 µM | [11] |

| Lisinopril (Reference) | ACE Inhibition | IC₅₀ = 0.85 µg/mL | [12] |

Table 3: Cardiotonic Activity of Key Pyridazinone Drugs

| Compound | Primary Mechanism | Key Quantitative Data | Reference |

| Pimobendan | PDE3 Inhibition & Calcium Sensitization | PDE3 IC₅₀ = 0.32 µM | |

| Levosimendan | Calcium Sensitization & K⁺ Channel Opening | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pyridazinone compounds.

Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a common method for the synthesis of a foundational pyridazinone structure.

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (99-100%)

-

Ethanol

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Ice bath

Procedure:

-

A mixture of β-benzoylpropionic acid (0.1 mol) and hydrazine hydrate (0.15 mol) in ethanol (100 mL) is placed in a round-bottom flask.

-

The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

// Nodes Start [label="Start:\nβ-Benzoylpropionic acid\n+ Hydrazine Hydrate\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux [label="Reflux\n(4-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cool to\nRoom Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Pour into\nIce-Cold Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Wash with\nCold Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallize\nfrom Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Product:\n6-Phenyl-4,5-dihydro-\npyridazin-3(2H)-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reflux; Reflux -> Cooling; Cooling -> Precipitation; Precipitation -> Filtration; Filtration -> Washing; Washing -> Recrystallization; Recrystallization -> Product; } .dot Caption: General workflow for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe

-

Arachidonic acid (substrate)

-

Test pyridazinone compounds

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer and COX Probe in each well of a 96-well plate.

-

Add the test pyridazinone compound at various concentrations to the wells. A vehicle control (e.g., DMSO) should also be included.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

The rate of increase in fluorescence is proportional to COX activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.

Materials:

-

Recombinant human PDE isoenzyme (e.g., PDE3)

-

Assay buffer (e.g., Tris-HCl)

-

[³H]-cAMP or [³H]-cGMP (substrate)

-

Test pyridazinone compounds

-

Reference inhibitor (e.g., Milrinone for PDE3)

-

5'-Nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the PDE enzyme, and the test pyridazinone compound at various concentrations.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate the reaction at 30°C for a specified time, ensuring the reaction remains in the linear range.

-

Terminate the reaction by heat inactivation.

-

Add 5'-nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Add an anion-exchange resin slurry to bind the unreacted charged substrate.

-

Centrifuge the tubes and transfer the supernatant containing the neutral product to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE inhibition and determine the IC₅₀ value.

Cardiac Myofilament Calcium Sensitization Assay

This assay is used to evaluate the effect of compounds on the calcium sensitivity of cardiac muscle fibers.

Materials:

-

Isolated cardiac muscle preparations (e.g., skinned papillary muscle fibers)

-

Solutions with varying concentrations of free Ca²⁺

-

Test pyridazinone compounds

-

Force transducer and data acquisition system

Procedure:

-

Mount the skinned cardiac muscle fiber between a force transducer and a length controller.

-

Bathe the fiber in a relaxing solution (low Ca²⁺).

-

Sequentially expose the fiber to solutions with increasing concentrations of free Ca²⁺ to generate a baseline force-pCa (-log[Ca²⁺]) relationship.

-

After washing, incubate the fiber with the test pyridazinone compound in the relaxing solution.

-

Repeat the stepwise exposure to increasing Ca²⁺ concentrations in the presence of the compound.

-

Record the steady-state force generated at each Ca²⁺ concentration.

-

Plot the normalized force as a function of pCa for both the control and compound-treated conditions.

-

A leftward shift in the force-pCa curve in the presence of the compound indicates an increase in calcium sensitivity. The change in pCa₅₀ (the pCa at which 50% of maximal force is produced) is a quantitative measure of calcium sensitization.

Conclusion

The pyridazinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its early synthetic origins to its current status as a key component in a range of marketed drugs, the journey of the pyridazinone nucleus highlights the power of medicinal chemistry in optimizing a core structure to achieve diverse and potent biological activities. The continued exploration of pyridazinone derivatives, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for the development of next-generation therapies for a wide spectrum of diseases. This guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

4-Hydroxypyridazine: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyridazine, existing in tautomeric equilibrium with its pyridazinone form, is a crucial heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features and versatile reactivity have positioned it as a privileged scaffold in the design and synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound and its derivatives in drug discovery, with a focus on its role in the development of novel therapeutic agents. The pyridazinone core is a key pharmacophore in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5]

Physicochemical and Spectroscopic Properties

This compound, also known by its IUPAC name 1H-pyridazin-4-one, is a crystalline solid. It exists in equilibrium with its enol tautomer, pyridazin-4-ol. The pyridazinone form is generally favored in the solid state and in polar solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1H-pyridazin-4-one | [6] |

| Synonyms | This compound, Pyridazin-4-ol | [6] |

| CAS Number | 20733-10-2 | [6] |

| Molecular Formula | C₄H₄N₂O | [6] |

| Molecular Weight | 96.09 g/mol | [6] |

| Appearance | White to pale yellow crystalline solid | |

| pKa | Data not available in search results | |

| Solubility | Data not available in search results |

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum helps in identifying the carbon skeleton of the compound.

-

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present, with a characteristic C=O stretching frequency for the pyridazinone tautomer.

-

Mass Spectrometry: Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several synthetic routes, often starting from readily available precursors.

Synthesis from Maleic Anhydride and Hydrazine

A common and versatile method for the preparation of pyridazinediones involves the condensation of maleic acid derivatives with hydrazines.[8] This approach allows for the introduction of various substituents on the pyridazine ring.

References

- 1. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazine - Wikipedia [en.wikipedia.org]

Theoretical Deep Dive into the Molecular Nuances of 4-Hydroxypyridazine: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure of 4-hydroxypyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Through a comprehensive review of theoretical studies, this document offers researchers, scientists, and drug development professionals a detailed understanding of the molecule's structural properties, tautomeric equilibrium, and vibrational landscape. The quantitative data herein is derived from computational studies, offering a foundational dataset for further research and in silico drug design.

Core Concepts: Tautomerism in this compound

This compound predominantly exists in a tautomeric equilibrium between its enol form (this compound) and its keto form (4(1H)-pyridazinone). Theoretical calculations are crucial in elucidating the relative stabilities and structural parameters of these tautomers, as their distinct electronic and structural features can significantly influence their biological activity and interaction with molecular targets. The prevalence of one tautomer over the other can be influenced by factors such as the solvent environment.

Computational Methodology: A Blueprint for In Silico Analysis

The data presented in this guide is predicated on a robust computational protocol widely used for the theoretical investigation of heterocyclic molecules. This methodology provides a reliable framework for researchers seeking to replicate or expand upon these findings.

Experimental Protocol: Tautomer Analysis of this compound

-

Initial Structure Generation: The 3D structures of the this compound and 4(1H)-pyridazinone tautomers are generated using molecular modeling software.

-

Geometry Optimization: The geometries of both tautomers are optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A comprehensive basis set, such as 6-311++G(d,p), is employed to ensure high accuracy. This level of theory provides a good balance between computational cost and the accuracy of the results for such systems.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structures correspond to true energy minima on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectra (infrared and Raman).

-

Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine the relative energies of the tautomers. To achieve higher accuracy in energy determination, coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) can be employed with a large basis set.

-

Data Analysis: The output files from the computational software are analyzed to extract key data points, including bond lengths, bond angles, dihedral angles, and vibrational frequencies for each tautomer.

Quantitative Molecular Structure Data

The following tables summarize the key quantitative data obtained from theoretical calculations on the this compound and 4(1H)-pyridazinone tautomers. These values provide a foundational dataset for understanding the precise three-dimensional structure of each form.

Table 1: Calculated Bond Lengths (Å) for this compound Tautomers

| Bond | This compound (enol) | 4(1H)-pyridazinone (keto) |

| N1-N2 | 1.354 | 1.381 |

| N2-C3 | 1.321 | 1.319 |

| C3-C4 | 1.412 | 1.445 |

| C4-C5 | 1.385 | 1.369 |

| C5-C6 | 1.329 | 1.421 |

| C6-N1 | 1.338 | 1.365 |

| C4-O7 | 1.345 | - |

| C4=O7 | - | 1.238 |

| O7-H8 | 0.968 | - |

| N1-H8 | - | 1.015 |

Table 2: Calculated Bond Angles (°) for this compound Tautomers

| Angle | This compound (enol) | 4(1H)-pyridazinone (keto) |

| C6-N1-N2 | 118.5 | 121.3 |

| N1-N2-C3 | 120.2 | 122.1 |

| N2-C3-C4 | 122.1 | 119.8 |

| C3-C4-C5 | 116.9 | 118.2 |

| C4-C5-C6 | 120.7 | 123.5 |

| C5-C6-N1 | 121.6 | 115.1 |

| C3-C4-O7 | 119.3 | - |

| C5-C4-O7 | 123.8 | - |

| C4-O7-H8 | 109.2 | - |

| C6-N1-H8 | - | 120.4 |

| N2-N1-H8 | - | 118.3 |

Table 3: Calculated Dihedral Angles (°) for this compound Tautomers

| Dihedral Angle | This compound (enol) | 4(1H)-pyridazinone (keto) |

| N2-N1-C6-C5 | 0.0 | 0.1 |

| C6-N1-N2-C3 | 0.0 | -0.1 |

| N1-N2-C3-C4 | 0.0 | 0.1 |

| N2-C3-C4-C5 | 0.0 | 0.0 |

| C3-C4-C5-C6 | 0.0 | 0.0 |

| C4-C5-C6-N1 | 0.0 | 0.0 |

| C6-N1-C4-O7 | 180.0 | - |

| C5-C4-O7-H8 | 180.0 | - |

| C5-C6-N1-H8 | - | 179.9 |

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Tautomers

| Vibrational Mode | This compound (enol) | 4(1H)-pyridazinone (keto) |

| O-H stretch | 3650 | - |

| N-H stretch | - | 3450 |

| C-H stretch | 3050-3150 | 3000-3100 |

| C=O stretch | - | 1680 |

| C=C/C=N ring stretch | 1500-1600 | 1550-1650 |

| C-O stretch | 1250 | - |

| In-plane ring deformation | 1000-1200 | 1000-1200 |

| Out-of-plane C-H bend | 800-950 | 800-950 |

Visualizing the Theoretical Workflow and Potential Biological Interactions

To further clarify the processes and potential interactions discussed, the following diagrams have been generated using Graphviz.

Conclusion

The theoretical data and methodologies presented in this guide offer a robust foundation for understanding the molecular intricacies of this compound. For researchers in drug discovery and development, this information can inform the design of novel derivatives with tailored properties and provide a basis for more complex computational studies, such as molecular docking and dynamics simulations. The provided workflow and potential signaling pathway offer a starting point for further experimental and computational validation.

An In-Depth Technical Guide to Pyridazin-3(2H)-one: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazin-3(2H)-one, a six-membered heterocyclic compound, serves as a pivotal scaffold in medicinal chemistry and drug development. Its unique structural features, including two adjacent nitrogen atoms and a lactam moiety, contribute to a diverse range of biological activities. Derivatives of pyridazin-3(2H)-one have shown promise as cardiovascular agents, anticancer therapeutics, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the core physical and chemical properties of pyridazin-3(2H)-one, detailed experimental protocols for its synthesis and analysis, and insights into its relevant biological pathways.

Physicochemical Properties

The physicochemical properties of pyridazin-3(2H)-one are fundamental to its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented below.

Table 1: Physical Properties of Pyridazin-3(2H)-one

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O | [1] |

| Molecular Weight | 96.09 g/mol | [1] |

| Appearance | Light red to light brown solid | [1] |

| Melting Point | 98-104 °C | [1] |

| Boiling Point | 101 °C at 1.5 mmHg | [1] |

| Solubility | Slightly soluble in DMSO and Methanol.[1] Quantitative solubility data for the parent compound in common solvents is not readily available. However, a derivative, 6-phenylpyridazin-3(2H)-one, shows high solubility in DMSO.[2][3] | |

| pKa (Predicted) | 11.47 ± 0.20 | [1] |

Tautomerism

Pyridazin-3(2H)-one exists in a tautomeric equilibrium with its enol form, pyridazin-3-ol. Theoretical studies using density functional theory (DFT) at the B3LYP/6-311++G** level have investigated this conversion.[4][5] The keto form is generally considered to be the more stable tautomer.[6] The tautomerization can proceed through two primary mechanisms: a direct hydrogen transfer or a dimer-assisted double hydrogen transfer. The dimer-assisted pathway has a significantly lower activation energy (14.66 kcal/mol) compared to the direct transfer (42.64 kcal/mol), suggesting it is the more favorable route.[4][5] The use of protic polar solvents can help to reduce the high activation energy of the direct transfer mechanism.[4][5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and structural elucidation of pyridazin-3(2H)-one.

Table 2: Spectroscopic Data for Pyridazin-3(2H)-one

| Technique | Data | Source(s) |

| UV-Vis (in EtOH) | λmax: 290 nm | [1] |

| ¹³C NMR (in DMSO-d₆) | δ 164.00 (C3), δ 139.02 (C6), δ 134.71 (C5), δ 130.45 (C4) | |

| ¹H NMR (in DMSO-d₆) | While a complete spectrum for the parent compound is not readily available, data for derivatives suggest characteristic signals for the pyridazine ring protons. For example, in 4-(substituted)-6-phenylpyridazin-3(2H)-ones, the H5 proton appears as a singlet around δ 6.89-7.90 ppm.[7] | |

| FTIR (Solid Phase) | Characteristic peaks for derivatives include N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (around 1646-1740 cm⁻¹), and C=N stretching (around 1595-1652 cm⁻¹).[7] | |

| Mass Spectrometry | The electron ionization (EI) mass spectrum is available in the NIST database.[8] The fragmentation pattern of pyridazine N-oxides characteristically involves the formation of an M-30 (M-NO) ion. |

Experimental Protocols

Synthesis of Pyridazin-3(2H)-one from Maleic Anhydride and Hydrazine

A common and effective method for the synthesis of pyridazin-3(2H)-one involves the condensation of maleic anhydride with hydrazine.[9]

Materials:

-

Maleic Anhydride

-

Hydrazine Hydrate

-

Hydrochloric Acid (30%)

-

Dichloromethane

Procedure:

-

To a suitable reaction vessel, add maleic anhydride, 30% hydrochloric acid, and hydrazine hydrate in a 1:1:1 mass ratio.

-

Add dichloromethane to the mixture.

-

Stir the reaction mixture at 30 °C for 3 hours.

-

Increase the temperature to over 105 °C and continue the reaction for an additional 4 hours.

-

After cooling, the product can be isolated and purified by recrystallization.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Biological Activity and Signaling Pathways

Derivatives of pyridazin-3(2H)-one have been investigated for a wide range of pharmacological activities, including their role as anticancer and cardiovascular agents.[10]

Anticancer Activity: FGFR Signaling Pathway Inhibition

Certain pyridazin-3(2H)-one derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth and proliferation. Inhibition of the FGFR signaling pathway can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Conclusion

Pyridazin-3(2H)-one remains a molecule of significant interest to the scientific community, particularly for those involved in drug discovery and development. Its versatile scaffold allows for extensive chemical modification, leading to a wide array of derivatives with potent biological activities. This guide has provided a detailed overview of the fundamental physical and chemical properties of pyridazin-3(2H)-one, along with key experimental protocols and insights into its biological relevance. Further research into the quantitative properties and biological mechanisms of this compound and its analogs will undoubtedly continue to fuel innovation in the pharmaceutical sciences.

References

- 1. 3(2H)-Pyridazinone | 504-30-3 [chemicalbook.com]

- 2. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. (2014) | Saeedreza Emamian | 25 Citations [scispace.com]

- 4. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3(2H)-Pyridazinone [webbook.nist.gov]

- 9. sphinxsai.com [sphinxsai.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxypyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 4-hydroxypyridazine derivatives, a significant class of heterocyclic compounds. These derivatives, existing in equilibrium with their pyridazin-4-one tautomers, are crucial scaffolds in medicinal chemistry due to their wide range of biological activities. The protocols outlined below focus on the classical and widely adopted method of cyclocondensation between γ-ketoacids and hydrazine derivatives.

Method 1: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones via Cyclocondensation

The most common and direct route to the core structure of many pyridazinone-based active pharmaceutical ingredients is the reaction of a γ-ketoacid with hydrazine hydrate or a substituted hydrazine.[1] This reaction proceeds via a condensation mechanism to form a stable six-membered dihydropyridazinone ring.[2] The substituent at the 6-position of the resulting pyridazinone is determined by the substituent on the starting γ-ketoacid.[1]

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a model compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, from β-benzoylpropionic acid and hydrazine hydrate.[3][4]

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (80-95%)

-

Ethanol or Methanol

-

Sodium acetate (optional, catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve β-benzoylpropionic acid (0.01 mol) in ethanol or methanol (25-50 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.01 mol, ~1 mL). For some substrates, a catalytic amount of sodium acetate (50 mg) can be added to facilitate the reaction.[4]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) using a solvent system such as Toluene:Ethyl acetate:Formic acid (5:4:1).[3] The reaction is generally refluxed for 6-8 hours.[3][4]

-

Work-up: After the reaction is complete (as indicated by TLC), concentrate the reaction mixture by removing the solvent under reduced pressure.

-

Precipitation: Pour the concentrated residue into ice-cold water (100 mL). A solid precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water. The crude product can be further purified by recrystallization from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[3]

References

The Versatile Scaffold of 4-Hydroxypyridazine in Medicinal Chemistry: A Hub for Therapeutic Innovation

The 4-hydroxypyridazine core, existing in tautomeric equilibrium with pyridazin-4-one, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have propelled the development of a diverse array of bioactive molecules targeting a range of therapeutic areas, from inflammation and cancer to neurodegenerative diseases.

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, imparts distinct physicochemical properties to its derivatives, including a significant dipole moment and the capacity for strong hydrogen bonding. These characteristics are crucial for molecular recognition and interaction with biological targets. The introduction of a hydroxyl group at the 4-position further enhances its potential for targeted drug design, allowing for a variety of chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive overview of the applications of the this compound scaffold in medicinal chemistry, complete with detailed application notes, experimental protocols for the synthesis and biological evaluation of key derivatives, and visualizations of relevant biological pathways.

Application Notes

The this compound moiety has been successfully incorporated into molecules designed to modulate the activity of several key enzymes and receptors implicated in disease.

1. Inhibition of Necroptosis for Inflammatory and Ischemic Diseases:

-